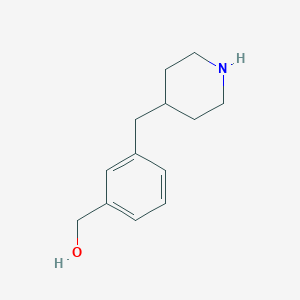

(3-(Piperidin-4-ylmethyl)phenyl)methanol

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR spectroscopy of (3-(Piperidin-4-ylmethyl)phenyl)methanol reveals distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons on the phenyl ring typically appear in the downfield region, while the protons of the piperidine (B6355638) ring and the methylene (B1212753) and methine groups are observed in the upfield region.

Similarly, ¹³C NMR spectroscopy provides information on the carbon skeleton. The chemical shifts of the carbon atoms are influenced by their local electronic environment, allowing for the identification of aromatic, aliphatic, and alcohol carbons. While specific spectral data for (3-(Piperidin-4-ylmethyl)phenyl)methanol is not widely published, representative chemical shifts can be inferred from similar structures. For instance, in related piperidine-containing compounds, the carbons of the piperidine ring show characteristic shifts. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (3-(Piperidin-4-ylmethyl)phenyl)methanol This table is generated based on typical chemical shift values for similar structural motifs and should be considered illustrative.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Phenyl-H (aromatic) | 7.10 - 7.30 (m) | 125.0 - 142.0 |

| -CH₂- (benzyl) | 2.55 (d) | 43.0 |

| -CH₂OH (methanol) | 4.60 (s) | 65.0 |

| Piperidine-H (axial/equatorial) | 1.20 - 3.00 (m) | 30.0 - 55.0 |

| Piperidine-CH- | 1.60 - 1.80 (m) | 35.0 |

| -OH | Variable | - |

To unambiguously assign the proton and carbon signals and to elucidate the connectivity of the molecule, a suite of two-dimensional (2D) NMR experiments is employed. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule. sdsu.edu For (3-(Piperidin-4-ylmethyl)phenyl)methanol, COSY would show correlations between adjacent protons, such as those within the piperidine ring and between the benzylic methylene protons and the piperidine methine proton.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This is crucial for assigning the carbon signals based on their attached protons. For example, the signal for the benzylic methylene protons would correlate with the signal for the benzylic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bond) correlations between protons and carbons. youtube.com This technique is invaluable for piecing together the molecular structure by connecting different fragments. For instance, HMBC would show correlations from the benzylic protons to the aromatic carbons and the piperidine methine carbon, confirming the attachment of the piperidin-4-ylmethyl group to the phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the stereochemistry and conformation of the molecule. In the case of (3-(Piperidin-4-ylmethyl)phenyl)methanol, NOESY could help determine the spatial relationship between the substituents on the piperidine ring.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a vital analytical technique for determining the molecular weight and formula of a compound, as well as for gaining structural insights through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of the molecule. nih.govnih.gov For (3-(Piperidin-4-ylmethyl)phenyl)methanol (C₁₃H₁₉NO), the expected exact mass can be calculated and compared to the experimental value obtained from HRMS to confirm the molecular formula.

Table 2: Predicted HRMS Data for (3-(Piperidin-4-ylmethyl)phenyl)methanol This table presents the theoretical exact mass for the protonated molecule.

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

|---|

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a spectrum of product ions. mdpi.comresearchgate.net The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of atoms. For (3-(Piperidin-4-ylmethyl)phenyl)methanol, characteristic fragmentation pathways would likely involve cleavage of the bond between the piperidine ring and the benzylic methylene group, as well as fragmentation of the piperidine ring itself. Analysis of these fragments helps to confirm the presence of both the substituted phenylmethanol and the piperidine moieties. wvu.edunih.gov

Table 3: Plausible MS/MS Fragmentation of (3-(Piperidin-4-ylmethyl)phenyl)methanol ([M+H]⁺) This table outlines potential fragmentation pathways and the resulting product ions.

| Precursor Ion (m/z) | Proposed Fragmentation Pathway | Product Ion (m/z) | Proposed Structure of Product Ion |

|---|---|---|---|

| 206.15 | Loss of H₂O | 188.14 | Ionized (3-(piperidin-4-ylmethyl)phenyl)methene |

| 206.15 | Cleavage of the C-C bond between benzyl-CH₂ and piperidine | 91.05 | Tropylium ion (C₇H₇⁺) |

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

For (3-(Piperidin-4-ylmethyl)phenyl)methanol, the IR spectrum would exhibit characteristic absorption bands for the hydroxyl (-OH), amine (N-H), C-H (aromatic and aliphatic), and C-O bonds. The broad absorption band for the O-H stretch of the alcohol group is typically a prominent feature.

Table 4: Characteristic IR Absorption Bands for (3-(Piperidin-4-ylmethyl)phenyl)methanol This table lists the expected IR absorption frequencies for the key functional groups.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| O-H (alcohol) | Stretching | 3200-3600 (broad) |

| N-H (secondary amine) | Stretching | 3300-3500 (moderate) |

| C-H (aromatic) | Stretching | 3000-3100 |

| C-H (aliphatic) | Stretching | 2850-3000 |

| C=C (aromatic) | Stretching | 1450-1600 |

| C-O (alcohol) | Stretching | 1000-1260 |

The presence of a broad band around 3400 cm⁻¹ would be indicative of the O-H stretching vibration of the methanol (B129727) group. washington.edunist.gov The N-H stretching vibration of the piperidine ring would likely appear in a similar region. nist.gov Aromatic C-H stretches are expected just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.

Structure

3D Structure

Properties

IUPAC Name |

[3-(piperidin-4-ylmethyl)phenyl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c15-10-13-3-1-2-12(9-13)8-11-4-6-14-7-5-11/h1-3,9,11,14-15H,4-8,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTEMQOHJPBLMJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CC2=CC(=CC=C2)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Piperidin 4 Ylmethyl Phenyl Methanol

Retrosynthetic Analysis and Strategic Disconnections for the Piperidine-Phenyl-Methanol System

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a logical synthetic plan. For (3-(Piperidin-4-ylmethyl)phenyl)methanol, several strategic disconnections can be envisioned, focusing on the key bonds that form the piperidine-phenyl-methanol framework.

Key Retrosynthetic Disconnections:

Disconnection A (C-C Bond): The most common and strategically sound disconnection is at the C-C bond between the methylene (B1212753) bridge and the piperidine (B6355638) ring. This approach simplifies the synthesis into two key fragments: a suitably functionalized piperidine and a 3-substituted benzyl component. This strategy allows for late-stage coupling, which is ideal for creating analogues.

Disconnection B (C-C Bond): An alternative C-C bond disconnection is between the methylene group and the phenyl ring. This would involve coupling a piperidin-4-ylmethyl synthon with a phenyl ring precursor, a strategy often realized through cross-coupling reactions.

Disconnection C (C-N Bond): A more fundamental approach involves disconnecting the C-N bonds of the piperidine ring itself. This implies that the piperidine ring is constructed during the synthesis, for instance, via intramolecular cyclization of an acyclic amino-aldehyde or through aza-Diels-Alder reactions. This is a powerful method for creating highly substituted piperidines from simple precursors.

Disconnection D (Functional Group Interconversion): The final synthetic step can be a functional group interconversion, such as the reduction of a corresponding aldehyde, ester, or carboxylic acid at the meta-position of the phenyl ring to the required primary alcohol (methanol group).

These disconnections pave the way for various synthetic strategies, including linear, convergent, and divergent approaches, which are discussed in the subsequent sections.

Classical and Modern Synthetic Routes to (3-(Piperidin-4-ylmethyl)phenyl)methanol

The synthesis of (3-(Piperidin-4-ylmethyl)phenyl)methanol can be achieved through several routes, leveraging both classical and modern organic chemistry reactions. These routes often involve multi-step sequences that can be designed to be either convergent or divergent.

Multi-step synthesis provides a linear progression from starting materials to the final product through a series of sequential reactions. A plausible and efficient sequence for the target molecule often involves building the core benzylpiperidine scaffold first, followed by functional group manipulations.

One common pathway involves the hydrogenation of a pyridine (B92270) precursor, a fundamental process in modern organic synthesis.

Step 1: Coupling. A Suzuki-Miyaura cross-coupling reaction between 4-pyridylboronic acid and 1-bromo-3-(methoxymethyl)benzene would form 4-(3-(methoxymethyl)benzyl)pyridine. The methoxymethyl (MOM) group serves as a protected form of the final alcohol.

Step 2: Hydrogenation. The resulting pyridine derivative undergoes catalytic hydrogenation to reduce the aromatic pyridine ring to a piperidine. This step is crucial and can be achieved using various catalysts like Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Rhodium on carbon (Rh/C) under hydrogen pressure.

Step 3: Deprotection. The final step involves the acidic cleavage of the MOM ether to reveal the primary alcohol, yielding (3-(Piperidin-4-ylmethyl)phenyl)methanol.

An alternative modern sequence employs a hydroboration-coupling strategy, which has been successfully used for similar structures.

Step 1: Hydroboration. N-Boc-4-methylenepiperidine is treated with a hydroborating agent like 9-borabicyclo[3.3.1]nonane (9-BBN).

Step 2: Cross-Coupling. The resulting organoborane intermediate is directly used in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with a suitable aryl halide, such as 3-bromo-benzyl alcohol (with its hydroxyl group protected).

Step 3: Deprotection. The synthesis is completed by removing the N-Boc protecting group from the piperidine nitrogen and any protecting group on the benzyl alcohol, typically under acidic conditions.

| Step | Reaction Type | Starting Materials | Key Reagents | Intermediate/Product |

| Route 1 | ||||

| 1 | Suzuki Coupling | 4-Pyridylboronic acid, 1-Bromo-3-(methoxymethyl)benzene | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | 4-(3-(Methoxymethyl)benzyl)pyridine |

| 2 | Hydrogenation | 4-(3-(Methoxymethyl)benzyl)pyridine | H₂, Pd/C or PtO₂ | 4-(3-(Methoxymethyl)benzyl)piperidine |

| 3 | Deprotection | 4-(3-(Methoxymethyl)benzyl)piperidine | Acid (e.g., HCl) | (3-(Piperidin-4-ylmethyl)phenyl)methanol |

| Route 2 | ||||

| 1 | Hydroboration | N-Boc-4-methylenepiperidine | 9-BBN | N-Boc-4-(piperidin-4-ylmethyl)borane intermediate |

| 2 | Suzuki Coupling | Borane intermediate, Protected 3-bromobenzyl alcohol | Pd catalyst, Base | N-Boc-(3-(piperidin-4-ylmethyl)phenyl)methanol (protected) |

| 3 | Deprotection | N-Boc-(3-(piperidin-4-ylmethyl)phenyl)methanol (protected) | Acid (e.g., TFA, HCl) | (3-(Piperidin-4-ylmethyl)phenyl)methanol |

Modern drug discovery programs often benefit from synthetic strategies that allow for the rapid generation of molecular diversity.

A divergent synthesis , in contrast, begins with a common intermediate that is subsequently elaborated into a variety of different final compounds. This strategy is highly valuable for structure-activity relationship (SAR) studies. For example, a key intermediate such as tert-butyl 4-(3-bromobenzyl)piperidine-1-carboxylate could be synthesized. From this single precursor, a diverse library of analogues can be generated:

Path A (Target Synthesis): The bromo group can be converted to the hydroxymethyl group via lithium-halogen exchange followed by quenching with formaldehyde, or through a palladium-catalyzed formylation and subsequent reduction.

Path B (Analogue Synthesis): The bromo group can be used in various other cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide range of different substituents onto the phenyl ring, thereby exploring the chemical space around the core scaffold.

Green Chemistry Principles in the Synthesis of (3-(Piperidin-4-ylmethyl)phenyl)methanol

Solvents account for a significant portion of the waste generated in chemical processes. Green chemistry emphasizes the use of safer, more environmentally benign solvents.

Preferred Solvents: Solvents like water, ethanol, methanol (B129727), 2-methyltetrahydrofuran (2-MeTHF), and cyclopentyl methyl ether (CPME) are considered greener alternatives due to their lower toxicity, biodegradability, and derivation from renewable resources (in some cases).

Undesirable Solvents: Traditional solvents such as chlorinated hydrocarbons (e.g., dichloromethane, chloroform) and some ethers (e.g., diethyl ether) are being phased out due to their high environmental and health risks.

Solvent Minimization: Techniques like flow chemistry can significantly reduce solvent consumption by using packed-bed reactors with immobilized reagents and catalysts, leading to higher efficiency and less waste.

| Solvent Class | Examples | Green Chemistry Assessment |

| Recommended | Water, Ethanol, Isopropanol, 1-Butanol | Low toxicity, biodegradable, safe to handle. |

| Usable | Acetonitrile (B52724), Toluene, Tetrahydrofuran (THF), Heptane | Acceptable performance but with some environmental or safety concerns. |

| Undesirable | Dichloromethane (DCM), Chloroform, Diethyl ether, Benzene | High toxicity, environmental persistence, safety hazards. |

Catalysis is a cornerstone of green chemistry, as it allows for reactions to proceed with high efficiency and selectivity, often under milder conditions and with less waste compared to stoichiometric reagents.

Heterogeneous Catalysts: For the hydrogenation of the pyridine ring, heterogeneous catalysts like Pd/C, Pt/C, and Rh/C are highly effective and can be easily recovered and recycled, which improves the atom economy and reduces costs. Recent research has also focused on developing catalysts based on more abundant and less toxic metals like cobalt and nickel.

Homogeneous Catalysts: In cross-coupling reactions, modern palladium-based catalysts with specialized phosphine ligands have been developed to operate at very low loadings (ppm levels), minimizing contamination of the final product with heavy metals.

Biocatalysis: The use of enzymes as catalysts offers unparalleled selectivity under mild, aqueous conditions. For instance, transaminases can be used to produce chiral piperidines, and other enzymes can perform selective oxidations or reductions, often eliminating the need for protecting groups and reducing the number of synthetic steps. A recent innovative method combines biocatalytic C-H oxidation with radical cross-coupling to streamline the synthesis of complex piperidines.

Optimization of Reaction Conditions and Yield for (3-(Piperidin-4-ylmethyl)phenyl)methanol Synthesis

Optimization of the Suzuki-Miyaura Coupling Step:

The efficiency of the Suzuki-Miyaura coupling is influenced by several factors, including the choice of catalyst, ligand, base, and solvent system. The optimization of these parameters is crucial for maximizing the yield of the (3-(pyridin-4-ylmethyl)phenyl)methanol intermediate.

Catalyst and Ligand: Palladium catalysts are standard for this reaction. The choice of ligand is critical, with phosphine-based ligands being common. The ligand influences the stability and activity of the palladium catalyst.

Base: An appropriate base is required to facilitate the transmetalation step of the catalytic cycle. Inorganic bases are typically employed, and their strength and solubility can impact the reaction rate and yield.

Solvent: The solvent system must be capable of dissolving the reactants and the catalyst complex. Aqueous solvent mixtures are often used and can enhance the reaction rate.

Below is an interactive data table summarizing the potential effects of various parameters on the yield of the Suzuki-Miyaura coupling reaction.

| Parameter | Condition | Effect on Yield | Rationale |

|---|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄ | Good to Excellent | A commonly used, effective catalyst for a wide range of substrates. |

| Pd(OAc)₂ with a phosphine ligand | Excellent | In situ formation of the active catalytic species often leads to higher activity. | |

| PdCl₂(dppf) | Excellent | Particularly effective for heteroaryl couplings, offering high stability and turnover numbers. | |

| Base | K₂CO₃ | Good | A moderately strong and widely used base. |

| Cs₂CO₃ | Excellent | Higher solubility and basicity can accelerate the reaction. | |

| K₃PO₄ | Excellent | A strong base that is often effective in challenging coupling reactions. | |

| Solvent | Toluene/Water | Good | A standard biphasic system. |

| Dioxane/Water | Excellent | A polar aprotic solvent that can enhance catalyst solubility and stability. | |

| DMF/Water | Good to Excellent | A polar aprotic solvent that can facilitate the reaction, though higher temperatures may be needed. |

Optimization of the Catalytic Hydrogenation Step:

The selective reduction of the pyridine ring in the presence of a benzylic alcohol requires careful optimization of the hydrogenation conditions to prevent over-reduction or side reactions.

Catalyst: The choice of catalyst is paramount for chemoselectivity. While platinum and palladium catalysts are often used for aromatic ring hydrogenation, rhodium-based catalysts have shown high efficacy for the reduction of pyridines under milder conditions, which can help preserve the benzyl alcohol group. rsc.org

Hydrogen Pressure: Higher hydrogen pressures generally increase the rate of hydrogenation but may also lead to less selective reactions. Optimization is key to finding a balance between reaction rate and selectivity.

Temperature: Elevated temperatures can accelerate the reaction but may also promote side reactions such as hydrogenolysis of the benzylic alcohol. Milder temperatures are often preferred for selective transformations. rsc.org

Solvent: The solvent can influence the activity and selectivity of the catalyst. Protic solvents like ethanol or methanol are commonly used.

The following interactive data table outlines the optimization of the catalytic hydrogenation of (3-(pyridin-4-ylmethyl)phenyl)methanol.

| Parameter | Condition | Effect on Yield and Selectivity | Rationale |

|---|---|---|---|

| Catalyst | Rh/C | Excellent Selectivity | Rhodium catalysts are known for their ability to hydrogenate pyridines under mild conditions, preserving other functional groups. rsc.org |

| PtO₂ (Adam's catalyst) | Good Yield, Potential for Over-reduction | A highly active catalyst that may require careful monitoring to prevent hydrogenolysis of the benzyl alcohol. | |

| Pd/C | Moderate Yield, Potential for Over-reduction | While effective for many hydrogenations, palladium can sometimes promote hydrogenolysis of benzylic C-O bonds. | |

| Hydrogen Pressure | 1-5 bar | High Selectivity | Lower pressures favor the selective reduction of the more reactive pyridine ring over the hydrogenolysis of the benzyl alcohol. rsc.org |

| 20-50 bar | Good Yield, Reduced Selectivity | Increased pressure accelerates the reaction but may lead to more side products. | |

| >50 bar | High Conversion, Poor Selectivity | High pressures can lead to the undesired reduction of the benzylic alcohol. | |

| Temperature | 25-40 °C | Excellent Selectivity | Mild temperatures are optimal for preserving the benzylic alcohol functional group. rsc.org |

| 50-80 °C | Good Yield, Reduced Selectivity | Higher temperatures increase the reaction rate but also the risk of side reactions. | |

| >80 °C | High Conversion, Poor Selectivity | Elevated temperatures can significantly promote the hydrogenolysis of the C-O bond. |

Stereochemical Control in the Synthesis of Related Chiral Analogs

The target molecule, (3-(Piperidin-4-ylmethyl)phenyl)methanol, is achiral. However, if a substituted pyridine is used as a precursor, the resulting 4-substituted piperidine could be chiral. The control of stereochemistry in the synthesis of such chiral analogs is a significant area of research in medicinal and synthetic chemistry. rsc.orgdicp.ac.cn

The key step where stereochemistry can be introduced is during the hydrogenation of the substituted pyridine ring. Asymmetric hydrogenation using chiral catalysts can lead to the formation of one enantiomer of the chiral piperidine in excess. rsc.orgdicp.ac.cn

Several strategies can be employed to achieve stereochemical control:

Chiral Homogeneous Catalysts: The use of transition metal complexes with chiral ligands, such as those based on rhodium or iridium with chiral phosphine ligands (e.g., BINAP derivatives), has proven effective in the enantioselective hydrogenation of N-heteroaromatics. rsc.org The chiral environment created by the ligand directs the approach of the hydrogen to one face of the substrate, leading to a stereoselective reduction.

Chiral Heterogeneous Catalysts: Solid-supported catalysts can be modified with chiral auxiliaries. These modifiers adsorb onto the catalyst surface and create a chiral environment that can induce enantioselectivity in the hydrogenation reaction.

Substrate-Directed Synthesis: If the starting substituted pyridine contains a chiral center, it can direct the stereochemical outcome of the hydrogenation. This is known as diastereoselective hydrogenation.

The development of stereoselective methods for the synthesis of substituted piperidines is of high importance due to the prevalence of the piperidine motif in a vast number of pharmaceutical agents. researchgate.net The ability to selectively synthesize a single enantiomer is often crucial, as different enantiomers can exhibit different pharmacological activities.

Chemical Transformations and Derivatization Studies of 3 Piperidin 4 Ylmethyl Phenyl Methanol

Functional Group Interconversions of the Hydroxyl Moiety

The primary benzylic alcohol is a versatile functional group that can be readily converted into a variety of other moieties, including ethers, esters, aldehydes, and carboxylic acids.

Etherification and Esterification Reactions

The hydroxyl group of (3-(Piperidin-4-ylmethyl)phenyl)methanol can be transformed into an ether via Williamson ether synthesis. This reaction typically involves deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Esterification can be achieved through several methods. The Fischer esterification, involving reaction with a carboxylic acid under acidic catalysis, is a classic approach. Alternatively, for a more rapid and often higher-yielding reaction, the alcohol can be treated with an acyl chloride or a carboxylic anhydride in the presence of a base, such as triethylamine or pyridine (B92270), to neutralize the acidic byproduct.

Table 1: Examples of Etherification and Esterification Reactions

| Starting Material | Reagents | Product | Reaction Type |

|---|

Oxidation and Reduction Pathways

The primary benzylic alcohol functionality is susceptible to oxidation to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. Milder, selective oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used for this purpose. Catalytic systems, including those based on copper and TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), are also effective for the selective aerobic oxidation of benzylic alcohols. researchgate.net Stronger oxidizing agents, like potassium permanganate (KMnO₄) or chromic acid, will typically oxidize the primary alcohol directly to a carboxylic acid.

While reduction of a benzylic alcohol is less common, it can be achieved under harsh conditions through hydrogenolysis. This reaction involves catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst) and results in the cleavage of the carbon-oxygen bond, converting the hydroxymethyl group into a methyl group.

Table 2: Plausible Oxidation and Reduction Reactions

| Starting Material | Reagents | Product | Reaction Type |

|---|---|---|---|

| (3-(Piperidin-4-ylmethyl)phenyl)methanol | PCC, CH₂Cl₂ | 3-((Piperidin-4-yl)methyl)benzaldehyde | Oxidation |

| (3-(Piperidin-4-ylmethyl)phenyl)methanol | KMnO₄, NaOH, H₂O | 3-((Piperidin-4-yl)methyl)benzoic acid | Oxidation |

| (3-(Piperidin-4-ylmethyl)phenyl)methanol | H₂, Pd/C, High Pressure | 4-((3-Methylbenzyl)piperidin-1-ium) | Hydrogenolysis |

Modifications of the Piperidine (B6355638) Nitrogen

The secondary amine within the piperidine ring is a key site for derivatization, readily undergoing N-alkylation and N-acylation to generate a wide array of substituted analogs.

N-Alkylation and N-Acylation Reactions

N-alkylation of the piperidine nitrogen can be accomplished by reacting the parent compound with an alkyl halide in the presence of a base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like dimethylformamide (DMF). researchgate.net This reaction introduces an alkyl group onto the nitrogen atom. Another powerful method is reductive amination, where the secondary amine is reacted with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride to form a C-N bond. sciencemadness.org

N-acylation is another common transformation, typically achieved by treating the piperidine with an acyl chloride or an acid anhydride. google.comrsc.org A base is usually added to scavenge the acidic byproduct. This reaction converts the secondary amine into an amide, which can be useful for altering the compound's electronic properties or for serving as a protecting group.

Table 3: Examples of N-Alkylation and N-Acylation Reactions

| Starting Material | Reagents | Product | Reaction Type |

|---|---|---|---|

| (3-(Piperidin-4-ylmethyl)phenyl)methanol | Benzyl bromide, K₂CO₃, DMF | (3-((1-Benzylpiperidin-4-yl)methyl)phenyl)methanol | N-Alkylation |

| (3-(Piperidin-4-ylmethyl)phenyl)methanol | Acetone, Sodium triacetoxyborohydride | (3-((1-Isopropylpiperidin-4-yl)methyl)phenyl)methanol | Reductive Amination |

| (3-(Piperidin-4-ylmethyl)phenyl)methanol | Acetyl chloride, Triethylamine | 1-(4-((3-(Hydroxymethyl)phenyl)methyl)piperidin-1-yl)ethan-1-one | N-Acylation |

Formation of Quaternary Ammonium Salts

The piperidine nitrogen, after being converted to a tertiary amine via N-alkylation, can undergo a subsequent alkylation to form a quaternary ammonium salt. Alternatively, exhaustive alkylation of the starting secondary amine with an excess of a reactive alkylating agent, such as methyl iodide, will also yield the quaternary salt. researchgate.netresearchgate.net These salts are permanently charged, which significantly alters the physicochemical properties of the molecule.

Table 4: Plausible Formation of Quaternary Ammonium Salts

| Starting Material | Reagents | Product | Reaction Type |

|---|---|---|---|

| (3-((1-Methylpiperidin-4-yl)methyl)phenyl)methanol | Methyl iodide (excess) | 4-((3-(Hydroxymethyl)phenyl)methyl)-1,1-dimethylpiperidin-1-ium iodide | Quaternization |

| (3-(Piperidin-4-ylmethyl)phenyl)methanol | Ethyl bromide (excess) | 1,1-Diethyl-4-((3-(hydroxymethyl)phenyl)methyl)piperidin-1-ium bromide | Exhaustive Alkylation |

Aromatic Ring Functionalization of the Phenyl Group

The phenyl ring of (3-(Piperidin-4-ylmethyl)phenyl)methanol can undergo electrophilic aromatic substitution. The existing substituents—the hydroxymethyl group (-CH₂OH) and the piperidin-4-ylmethyl group—are both activating and ortho-, para-directing. Their meta-relationship on the ring means their directing effects are additive, primarily activating positions 2, 4, and 6 for substitution.

However, the basic nitrogen of the piperidine ring can interfere with many electrophilic substitution reactions, as it can be protonated or complex with Lewis acids. Therefore, it is often necessary to protect the piperidine nitrogen, for example, as an amide via N-acylation, before attempting functionalization of the aromatic ring. Following the substitution reaction, the protecting group can be removed to restore the secondary amine. Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions.

Table 5: Hypothetical Aromatic Ring Functionalization (on N-protected substrate)

| Starting Material | Reagents | Product (after deprotection) | Reaction Type |

|---|---|---|---|

| 1-(4-((3-(Hydroxymethyl)phenyl)methyl)piperidin-1-yl)ethan-1-one | HNO₃, H₂SO₄ | (2-Nitro-5-(piperidin-4-ylmethyl)phenyl)methanol | Nitration |

| 1-(4-((3-(Hydroxymethyl)phenyl)methyl)piperidin-1-yl)ethan-1-one | Br₂, FeBr₃ | (2-Bromo-5-(piperidin-4-ylmethyl)phenyl)methanol | Bromination |

Electrophilic Aromatic Substitution Reactions

The phenyl ring of (3-(Piperidin-4-ylmethyl)phenyl)methanol is susceptible to electrophilic aromatic substitution (EAS), a fundamental class of reactions for the functionalization of aromatic compounds. The directing effects of the two substituents on the ring, the piperidin-4-ylmethyl group and the hydroxymethyl group, play a crucial role in determining the regioselectivity of these reactions. Both the alkyl- and hydroxymethyl groups are generally considered ortho-, para-directing activators, although their activating strength is modest. However, the piperidine nitrogen, if unprotected, can be protonated under acidic conditions typical for many EAS reactions, which would transform the substituent into a deactivating, meta-directing group. Therefore, N-protection, for instance with a tert-butoxycarbonyl (Boc) group, is often a prerequisite for achieving predictable outcomes in electrophilic aromatic substitution.

Common electrophilic aromatic substitution reactions that can be envisaged for N-protected (3-(Piperidin-4-ylmethyl)phenyl)methanol include nitration, halogenation, and Friedel-Crafts reactions.

Table 1: Hypothetical Electrophilic Aromatic Substitution Reactions of N-Boc-(3-(piperidin-4-ylmethyl)phenyl)methanol

| Reaction | Reagents and Conditions | Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | N-Boc-(2-nitro-5-(piperidin-4-ylmethyl)phenyl)methanol and N-Boc-(4-nitro-3-(piperidin-4-ylmethyl)phenyl)methanol |

| Bromination | Br₂, FeBr₃ | N-Boc-(2-bromo-5-(piperidin-4-ylmethyl)phenyl)methanol and N-Boc-(4-bromo-3-(piperidin-4-ylmethyl)phenyl)methanol |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | N-Boc-(2-acetyl-5-(piperidin-4-ylmethyl)phenyl)methanol and N-Boc-(4-acetyl-3-(piperidin-4-ylmethyl)phenyl)methanol |

Note: The regioselectivity would be influenced by the steric hindrance imposed by the piperidin-4-ylmethyl group, likely favoring substitution at the position para to the hydroxymethyl group and ortho to the piperidin-4-ylmethyl group.

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) provides a powerful and regioselective method for the functionalization of aromatic rings. wikipedia.org This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. organic-chemistry.orgbaranlab.org For derivatives of (3-(Piperidin-4-ylmethyl)phenyl)methanol, both the hydroxymethyl group (after conversion to a suitable DMG like an O-carbamate) and a protected piperidine nitrogen (e.g., as a pivalamide) can potentially direct ortho-lithiation.

The N-pivaloyl group, for instance, is a well-established DMG. In a protected derivative such as N-pivaloyl-(3-(piperidin-4-ylmethyl)phenyl)methanol, treatment with a strong base like n-butyllithium or sec-butyllithium in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) would be expected to lead to lithiation at the position ortho to the pivalamide-bearing piperidinylmethyl substituent. The resulting aryllithium species can then be trapped with various electrophiles to introduce a wide range of functional groups with high regiocontrol.

Table 2: Potential Directed Ortho-Metalation of an N-Pivaloyl Derivative

| Directing Group | Base/Conditions | Electrophile (E+) | Product |

| N-Pivaloyl | s-BuLi, TMEDA, THF, -78 °C | I₂ | N-Pivaloyl-(2-iodo-3-(piperidin-4-ylmethyl)phenyl)methanol |

| N-Pivaloyl | s-BuLi, TMEDA, THF, -78 °C | (CH₃)₃SiCl | N-Pivaloyl-(2-(trimethylsilyl)-3-(piperidin-4-ylmethyl)phenyl)methanol |

| N-Pivaloyl | s-BuLi, TMEDA, THF, -78 °C | DMF | N-Pivaloyl-(2-formyl-3-(piperidin-4-ylmethyl)phenyl)methanol |

Palladium-Catalyzed Cross-Coupling Reactions Utilizing (3-(Piperidin-4-ylmethyl)phenyl)methanol Derivatives

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. To utilize (3-(Piperidin-4-ylmethyl)phenyl)methanol in such reactions, the phenyl ring first needs to be functionalized with a suitable leaving group, typically a halide (Br, I) or a triflate (OTf). These precursors can be prepared from the parent molecule or its derivatives through electrophilic halogenation or by conversion of a phenol analog.

The resulting aryl halides or triflates can then participate in a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Sonogashira couplings. nih.govorganic-chemistry.org These reactions allow for the introduction of aryl, vinyl, and alkynyl groups, respectively, onto the phenyl ring of the core scaffold. The piperidine nitrogen is typically protected during these transformations to avoid catalyst poisoning and side reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent (boronic acid or ester) with an aryl halide or triflate. For instance, N-Boc-4-(3-iodobenzyl)piperidine could be coupled with various arylboronic acids to generate biaryl structures. kyushu-u.ac.jprsc.org

Heck Reaction: The Heck reaction couples an aryl halide or triflate with an alkene. This would allow for the introduction of vinyl groups onto the phenyl ring of the (3-(piperidin-4-ylmethyl)phenyl)methanol scaffold.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between an aryl halide or triflate and a terminal alkyne, providing a route to arylethynyl derivatives. wikipedia.orglibretexts.org

Table 3: Representative Palladium-Catalyzed Cross-Coupling Reactions of N-Boc-(3-(piperidin-4-ylmethyl)phenyl) Halide/Triflate

| Reaction Type | Substrate | Coupling Partner | Catalyst/Conditions | Product |

| Suzuki-Miyaura | N-Boc-(3-(iodo-4-ylmethyl)phenyl)methanol | Phenylboronic acid | Pd(PPh₃)₄, base | N-Boc-(3-(biphenyl-3-ylmethyl)piperidin-4-yl)methanol |

| Heck | N-Boc-(3-(bromo-4-ylmethyl)phenyl)methanol | Styrene | Pd(OAc)₂, PPh₃, base | N-Boc-(3-((E)-2-phenylvinyl)-4-ylmethyl)phenyl)methanol |

| Sonogashira | N-Boc-(3-(iodo-4-ylmethyl)phenyl)methanol | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, base | N-Boc-(3-(phenylethynyl)-4-ylmethyl)phenyl)methanol |

Synthesis of Structurally Related Analogs and Congeners for Academic Exploration

The synthesis of analogs and congeners of (3-(Piperidin-4-ylmethyl)phenyl)methanol is crucial for establishing structure-activity relationships (SAR) in drug discovery and for exploring the properties of novel materials. Synthetic strategies often involve the modification of the piperidine ring, the phenyl ring, or the benzylic alcohol.

One common approach involves the synthesis of N-substituted piperidine derivatives. nih.govnih.gov This can be achieved by reacting the secondary amine of the piperidine ring with various electrophiles such as alkyl halides, acyl chlorides, or isocyanates. Another strategy focuses on the derivatization of the benzylic alcohol, for example, through esterification or etherification.

Furthermore, the core benzylpiperidine scaffold can be assembled through various synthetic routes, allowing for the introduction of substituents at different positions. For instance, the reaction of a substituted benzyl bromide with a piperidine derivative, or the coupling of a brominated benzylpiperidine with a suitable partner, provides access to a wide range of analogs. unisi.it

Table 4: Examples of Synthetic Strategies for Analogs of (3-(Piperidin-4-ylmethyl)phenyl)methanol

| Synthetic Strategy | Starting Materials | Key Transformation | Analog Type |

| N-Alkylation | (3-(Piperidin-4-ylmethyl)phenyl)methanol, Benzyl bromide | Alkylation of piperidine nitrogen | N-Benzyl analog |

| O-Acylation | (3-(Piperidin-4-ylmethyl)phenyl)methanol, Acetic anhydride | Esterification of benzylic alcohol | Benzylic acetate analog |

| Suzuki Coupling | 4-(3-Bromobenzyl)piperidine, 4-Methoxyphenylboronic acid | C-C bond formation on the phenyl ring | Phenyl-substituted analog |

| Reductive Amination | 4-Formylpiperidine, 3-Aminobenzyl alcohol | Formation of the piperidin-4-ylmethyl linkage | Isomeric analog |

These synthetic approaches provide a versatile toolkit for academic and industrial researchers to generate a diverse library of compounds based on the (3-(Piperidin-4-ylmethyl)phenyl)methanol scaffold for further investigation.

Advanced Spectroscopic and Analytical Characterization Methodologies for 3 Piperidin 4 Ylmethyl Phenyl Methanol

X-ray Crystallography for Solid-State Structural Determination of (3-(Piperidin-4-ylmethyl)phenyl)methanol (if crystals are obtained)

As of the current literature review, a definitive single-crystal X-ray diffraction analysis for (3-(Piperidin-4-ylmethyl)phenyl)methanol has not been reported. The successful application of this technique is contingent upon the ability to grow single crystals of suitable size and quality, which can be a challenging endeavor.

Should suitable crystals be obtained, X-ray crystallography would provide unequivocal proof of the molecular structure in the solid state. This powerful analytical method would yield precise three-dimensional coordinates of each atom in the molecule, allowing for the unambiguous determination of bond lengths, bond angles, and torsion angles. For (3-(Piperidin-4-ylmethyl)phenyl)methanol, this would confirm the substitution pattern on the phenyl ring (meta-substitution) and the connectivity of the piperidin-4-ylmethyl group.

Furthermore, the analysis would reveal the conformation of the piperidine (B6355638) ring, which typically adopts a chair conformation. The orientation of the substituent at the C4 position (the benzylmethanol group) would be established as either equatorial or axial. Intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the piperidine nitrogen, which dictate the crystal packing, would also be elucidated. nih.govresearchgate.net This information is invaluable for understanding the solid-state properties of the compound.

Chromatographic Methods for Purity Assessment and Separation of Isomers/Byproducts

Chromatographic techniques are indispensable for determining the purity of (3-(Piperidin-4-ylmethyl)phenyl)methanol and for separating it from potential process-related impurities, such as positional isomers (ortho- and para-), starting materials, or byproducts of the synthesis.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a primary method for the purity assessment of non-volatile, polar compounds like (3-(Piperidin-4-ylmethyl)phenyl)methanol. A well-developed HPLC method can effectively separate the target compound from closely related impurities.

Method development would typically involve screening various stationary phases and mobile phase compositions to achieve optimal resolution. A C18 column is a common starting point due to its versatility. nih.govresearchgate.netnih.gov The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. The buffer is crucial for controlling the ionization state of the basic piperidine nitrogen, ensuring good peak shape and reproducible retention times. The inclusion of an acid, like phosphoric acid or trifluoroacetic acid, in the mobile phase can improve peak symmetry. nih.govnih.gov Detection is typically achieved using a UV-Vis detector, set at a wavelength where the phenyl group exhibits strong absorbance (around 220-260 nm). austinpublishinggroup.com

Table 1: Hypothetical HPLC Method Parameters for the Analysis of (3-(Piperidin-4-ylmethyl)phenyl)methanol

| Parameter | Value |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Direct analysis of (3-(Piperidin-4-ylmethyl)phenyl)methanol by GC-MS is challenging due to its high boiling point and the presence of polar functional groups (a primary alcohol and a secondary amine), which can lead to poor chromatographic performance and thermal degradation. mdpi.comjfda-online.com Therefore, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable form. mdpi.comjfda-online.com

Silylation is a common derivatization technique for compounds containing hydroxyl and amine groups. researchgate.net Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogens on the alcohol and amine with trimethylsilyl (B98337) (TMS) groups. mdpi.comnist.gov This process reduces the polarity and increases the volatility of the molecule, making it amenable to GC analysis. jfda-online.comresearchgate.net

Following derivatization, the sample is injected into the GC-MS system. The gas chromatograph separates the derivatized compound from other components in the mixture based on their boiling points and interactions with the stationary phase of the GC column. The mass spectrometer then fragments the eluted derivative, producing a characteristic mass spectrum that can be used for identification and structural confirmation. The mass spectrum of the TMS derivative would be expected to show a molecular ion peak corresponding to the derivatized molecule, along with specific fragment ions that can help to elucidate the structure. nih.govnih.gov

Table 2: Hypothetical Derivatization and GC-MS Parameters for (3-(Piperidin-4-ylmethyl)phenyl)methanol

| Parameter | Value |

| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| Reaction Conditions | 70 °C for 30 minutes |

| GC Column | 5% Phenyl Polymethylsiloxane, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 10 min |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-550 m/z |

Theoretical and Computational Chemistry Studies of 3 Piperidin 4 Ylmethyl Phenyl Methanol

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These calculations provide insights into bond lengths, bond angles, and electronic properties, which are essential for predicting the molecule's stability and reactivity.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.govpsgcas.ac.innih.gov DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), can be used to optimize the molecular geometry of (3-(Piperidin-4-ylmethyl)phenyl)methanol and calculate various electronic properties. psgcas.ac.indntb.gov.uanih.gov

Key parameters obtained from DFT studies include total energy, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO). The optimized geometry provides the most stable arrangement of the atoms in the molecule. For (3-(Piperidin-4-ylmethyl)phenyl)methanol, this would involve determining the precise bond lengths and angles within the piperidine (B6355638) ring, the phenyl ring, and the methanol (B129727) and methyl substituents.

Table 1: Theoretical Geometric Parameters of (3-(Piperidin-4-ylmethyl)phenyl)methanol Calculated using DFT

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-C (phenyl ring) | ~1.39 Å |

| C-N (piperidine ring) | ~1.47 Å | |

| C-O (methanol group) | ~1.43 Å | |

| N-H (piperidine ring) | ~1.01 Å | |

| Bond Angle | C-C-C (phenyl ring) | ~120° |

| C-N-C (piperidine ring) | ~112° | |

| C-O-H (methanol group) | ~109° |

Note: These are typical values expected from DFT calculations for similar molecular fragments and are presented for illustrative purposes.

Ab Initio Methods for Conformer Analysis

Ab initio methods are another class of quantum chemical calculations that solve the Schrödinger equation without empirical parameters. researchgate.net These methods, such as Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory, can be employed for a detailed analysis of the different possible conformations (conformers) of (3-(Piperidin-4-ylmethyl)phenyl)methanol. psgcas.ac.in The piperidine ring can adopt chair, boat, and twist-boat conformations, with the chair form typically being the most stable. nih.gov Furthermore, rotation around the single bonds connecting the piperidine, methylene (B1212753), and phenyl groups can lead to various rotational isomers. Ab initio calculations can determine the relative energies of these conformers, identifying the most stable structures and the energy barriers between them. nih.gov

Conformational Analysis and Energy Landscapes

Computational methods can be used to construct a potential energy surface (PES) or energy landscape, which maps the energy of the molecule as a function of its geometry. researchgate.net By exploring this landscape, the global minimum energy conformation and other low-energy conformers can be identified. Molecular mechanics calculations, which use a simpler, classical model of molecular structure, can also be used for a preliminary exploration of the conformational space before more accurate quantum chemical calculations are performed. nih.gov

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.netuni-muenchen.de The MEP surface maps the electrostatic potential onto the electron density surface of the molecule. Different colors are used to represent different potential values, with red typically indicating regions of negative potential (electron-rich) and blue indicating regions of positive potential (electron-poor). researchgate.net

For (3-(Piperidin-4-ylmethyl)phenyl)methanol, the MEP surface would likely show negative potential around the oxygen atom of the methanol group and the nitrogen atom of the piperidine ring, making these sites susceptible to electrophilic attack. Conversely, the hydrogen atoms of the methanol and the N-H group of the piperidine would exhibit positive potential, indicating them as sites for nucleophilic attack. uni-muenchen.de

Prediction of Reactivity and Reaction Pathways via Computational Modeling

Computational modeling can provide significant insights into the reactivity of a molecule and the mechanisms of its reactions. Frontier Molecular Orbital (FMO) theory is a key concept in this regard. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. nih.govdntb.gov.ua

Table 2: Theoretical Frontier Molecular Orbital Properties of (3-(Piperidin-4-ylmethyl)phenyl)methanol

| Parameter | Value (illustrative) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 6.0 eV |

Note: These values are representative and would be calculated using quantum chemical methods.

By analyzing the distribution of the HOMO and LUMO on the molecule, the most likely sites for electrophilic and nucleophilic attack can be identified. Computational methods can also be used to model the transition states of chemical reactions, allowing for the determination of activation energies and the elucidation of reaction pathways.

Reactivity, Reaction Mechanisms, and Mechanistic Insights Involving 3 Piperidin 4 Ylmethyl Phenyl Methanol

Investigations into Acid-Base Properties and Protonation Equilibria

The acid-base characteristics of (3-(Piperidin-4-ylmethyl)phenyl)methanol are primarily governed by the piperidine (B6355638) nitrogen. As a secondary amine, the piperidine moiety is basic due to the lone pair of electrons on the nitrogen atom, which can readily accept a proton. In contrast, the benzyl alcohol group is a very weak acid.

The basicity of the piperidine nitrogen is significantly stronger than the acidity of the hydroxyl group. In aqueous solution, the piperidine nitrogen will be protonated to form a piperidinium ion. The equilibrium for this protonation lies far to the right in acidic to neutral conditions.

The pKa of the conjugate acid of piperidine is approximately 11.1. nih.govwikipedia.orgmasterorganicchemistry.com The benzyl alcohol moiety is substantially less acidic, with a pKa of around 15.4. commonorganicchemistry.comfoodb.ca This significant difference in pKa values indicates that in a typical acid-base reaction, the piperidine nitrogen will be the exclusive site of protonation unless a very strong base is used to deprotonate the alcohol.

| Functional Group | Type | Typical pKa | Predominant Species at pH 7 |

|---|---|---|---|

| Piperidine | Basic | ~11.1 (of conjugate acid) nih.govwikipedia.orgmasterorganicchemistry.com | Protonated (Piperidinium ion) |

| Benzyl Alcohol | Acidic | ~15.4 commonorganicchemistry.comfoodb.ca | Neutral (Hydroxyl group) |

This table summarizes the acid-base properties of the functional moieties in (3-(Piperidin-4-ylmethyl)phenyl)methanol.

Kinetics of Reactions Involving the Piperidine Nitrogen and Benzyl Alcohol Moieties

The kinetics of reactions involving (3-(Piperidin-4-ylmethyl)phenyl)methanol are dependent on which functional group is participating in the reaction.

Piperidine Nitrogen: The piperidine nitrogen is a strong nucleophile and will readily participate in reactions such as alkylation and acylation. libretexts.org The rates of these reactions are influenced by the steric hindrance around the nitrogen atom and the electrophilicity of the reacting partner. Acylation reactions with acid chlorides or anhydrides are typically rapid at room temperature. libretexts.org The reaction proceeds via a nucleophilic acyl substitution mechanism. fiveable.me

Benzyl Alcohol Moiety: The benzyl alcohol can undergo oxidation, esterification, and etherification. The kinetics of these reactions are well-studied for benzyl alcohol itself.

Oxidation: The oxidation of benzyl alcohol to benzaldehyde can be achieved with a variety of oxidizing agents. patsnap.com The reaction kinetics can be influenced by the choice of oxidant and catalyst. For instance, the oxidation of benzyl alcohol by hypochlorite shows first-order dependence on both the alcohol and the oxidant. jocpr.com Catalytic oxidations, for example using palladium-based catalysts, are also common, and their rates can be dependent on catalyst particle size. acs.org The mechanism often involves the formation of an intermediate complex, followed by a rate-determining step such as hydride ion transfer. rsc.org

Esterification: The reaction of benzyl alcohol with carboxylic acids to form esters is typically acid-catalyzed. patsnap.comvedantu.com The mechanism involves protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol. researchgate.netquora.com The rate of this reversible reaction can be increased by removing the water formed.

| Moiety | Reaction Type | General Kinetic Profile | Influencing Factors |

|---|---|---|---|

| Piperidine Nitrogen | Acylation | Typically fast, second-order kinetics. | Electrophilicity of acylating agent, solvent, presence of a base. byjus.com |

| Piperidine Nitrogen | Alkylation | SN2 kinetics, can be complex due to potential for over-alkylation. libretexts.org | Steric hindrance, leaving group ability of the alkyl halide. |

| Benzyl Alcohol | Oxidation | Varies with oxidant; can be first-order in both substrate and oxidant. jocpr.com | Oxidizing agent, catalyst, temperature, pH. epa.gov |

| Benzyl Alcohol | Esterification | Acid-catalyzed, reversible reaction. | Acid catalyst concentration, temperature, removal of water. quora.com |

This table provides a general overview of the kinetic aspects of reactions involving the functional groups of (3-(Piperidin-4-ylmethyl)phenyl)methanol.

Elucidation of Reaction Mechanisms for Derivatization Reactions

Derivatization of (3-(Piperidin-4-ylmethyl)phenyl)methanol can be selectively achieved at either the piperidine nitrogen or the benzyl alcohol.

Derivatization of the Piperidine Nitrogen:

Acylation: Reaction with an acyl chloride or anhydride results in the formation of an amide. The mechanism involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. This intermediate then collapses, eliminating a leaving group (e.g., chloride) to yield the amide. fiveable.me A base such as pyridine (B92270) is often added to neutralize the acid byproduct. byjus.com

Sulfonylation: Reaction with a sulfonyl chloride (e.g., tosyl chloride) in the presence of a base yields a sulfonamide. The mechanism is analogous to acylation.

Alkylation: Reaction with an alkyl halide proceeds via a nucleophilic substitution (SN2) mechanism. The nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. This reaction can be difficult to control, as the resulting secondary amine can be further alkylated. libretexts.org

Derivatization of the Benzyl Alcohol Moiety:

Esterification: As previously mentioned, this acid-catalyzed reaction with a carboxylic acid proceeds through nucleophilic attack of the alcohol on a protonated carboxylic acid. researchgate.net

Etherification (Williamson Ether Synthesis): This reaction involves deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile in an SN2 reaction with an alkyl halide to form an ether.

Oxidation: The benzyl alcohol can be oxidized to the corresponding benzaldehyde using mild oxidizing agents like manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC). Stronger oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid, can lead to the formation of the carboxylic acid. patsnap.com The mechanism of oxidation often involves the formation of a chromate ester intermediate, followed by an E2-like elimination. rsc.org

Role as a Precursor or Intermediate in Complex Organic Synthesis

The bifunctional nature of (3-(Piperidin-4-ylmethyl)phenyl)methanol makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The piperidine scaffold is a common feature in many pharmaceuticals due to its ability to improve physicochemical properties and interact with biological targets. nih.govencyclopedia.pubresearchgate.net

This compound can serve as a versatile linker or building block. For instance, in the development of Proteolysis Targeting Chimeras (PROTACs), piperidine-containing linkers are used to connect a protein-binding ligand and an E3 ligase ligand. The piperidine ring can enhance the rigidity and solubility of the linker. rsc.orgnih.gov

The synthesis of complex molecules can involve sequential or orthogonal protection-deprotection strategies to selectively react one of the functional groups. For example, the piperidine nitrogen can be protected with a Boc (tert-butyloxycarbonyl) group, allowing for reactions to be carried out on the benzyl alcohol. Subsequent deprotection of the nitrogen allows for further functionalization at that site. This strategic approach enables the use of (3-(Piperidin-4-ylmethyl)phenyl)methanol as a scaffold for building diverse molecular architectures.

Catalyst-Substrate Interactions in Catalytic Reactions Involving (3-(Piperidin-4-ylmethyl)phenyl)methanol

While specific studies on catalyst-substrate interactions with (3-(Piperidin-4-ylmethyl)phenyl)methanol are not extensively documented, inferences can be drawn from related catalytic systems.

Catalytic Oxidation of the Benzyl Alcohol: The benzyl alcohol moiety can be a substrate for various catalytic oxidation reactions.

Transition Metal Catalysis: Gold-palladium bimetallic clusters have shown high catalytic activity for the selective oxidation of benzyl alcohol. The reaction mechanism can involve the activation of molecular oxygen on a metal atom, followed by hydrogen abstraction from the hydroxyl group and then the C-H bond. mdpi.com

Metal-Free Catalysis: Systems like sulfurized graphene with hydrogen peroxide have also been used for the catalytic oxidation of benzyl alcohol. rsc.orgharvard.edu

In these reactions, the substrate, (3-(Piperidin-4-ylmethyl)phenyl)methanol, would adsorb onto the catalyst surface. The interaction would likely involve the benzyl alcohol moiety binding to active sites on the catalyst. The piperidine nitrogen, being basic, could potentially influence the catalytic activity by interacting with acidic sites on a catalyst support or by coordinating to the metal center, which could either enhance or inhibit the reaction depending on the specific catalytic system.

Palladium-Catalyzed Cross-Coupling Reactions: In the synthesis of derivatives, the benzyl alcohol could be converted to a halide or triflate, making the molecule suitable for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). In such cases, the piperidine nitrogen could potentially act as an intramolecular ligand, influencing the reactivity and selectivity of the catalytic cycle.

Exploration of 3 Piperidin 4 Ylmethyl Phenyl Methanol in Advanced Materials and Specialized Applications Non Biological/non Clinical

Potential as a Monomer or Cross-linking Agent in Polymer Chemistry

The structure of (3-(Piperidin-4-ylmethyl)phenyl)methanol, containing both a secondary amine (within the piperidine (B6355638) ring) and a primary alcohol, theoretically allows it to act as a monomer or a cross-linking agent in polymer synthesis. The hydroxyl group could participate in condensation polymerizations to form polyesters or polyethers, while the nitrogen in the piperidine ring could be involved in reactions such as ring-opening polymerizations or the formation of polyamides.

However, a comprehensive search of scientific literature reveals no specific studies where (3-(Piperidin-4-ylmethyl)phenyl)methanol has been explicitly used or characterized as a monomer or cross-linking agent. Research in polymer chemistry often explores a wide array of functionalized monomers to achieve specific polymer properties. nsysu.edu.tw While related structures with hydroxyl and amine functionalities are utilized, dedicated research on the polymerization behavior of this specific compound is not apparent in the available literature.

Integration into Supramolecular Assemblies or Self-Assembled Monolayers

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, to create large, well-ordered structures. The hydroxyl and piperidine groups of (3-(Piperidin-4-ylmethyl)phenyl)methanol could potentially participate in hydrogen bonding, making it a candidate for building block in supramolecular assemblies. Similarly, self-assembled monolayers (SAMs) are ordered molecular layers that form spontaneously on surfaces, and molecules with appropriate functional groups can be used to create these layers for various applications in electronics and surface engineering. oaepublish.comnih.gov

Despite this theoretical potential, there is no specific research available that describes the integration of (3-(Piperidin-4-ylmethyl)phenyl)methanol into supramolecular assemblies or its use in the formation of self-assembled monolayers. Studies on SAMs often focus on molecules with thiol groups for binding to gold surfaces or silanes for binding to oxide surfaces, and while other functional groups can be used, the specific use of this compound has not been reported. oaepublish.comrsc.org

Application as a Ligand in Coordination Chemistry (if relevant chelating properties exist)

The piperidine nitrogen and the benzylic alcohol oxygen in (3-(Piperidin-4-ylmethyl)phenyl)methanol present potential coordination sites for metal ions. Ligands containing both nitrogen and oxygen donor atoms can form stable complexes with a variety of metals, and these complexes can have applications in catalysis, materials science, and as analytical reagents. The geometry of the molecule would dictate its chelation properties and the types of metal complexes it could form. Methanol (B129727) itself can act as a ligand in coordination complexes. quora.com

A search of the chemical literature did not yield any studies focused on the synthesis, characterization, or application of metal complexes with (3-(Piperidin-4-ylmethyl)phenyl)methanol as a ligand. While the coordination chemistry of piperidine-containing ligands is a broad field of study, research has not been specifically directed towards this compound to explore its chelating properties or the applications of its potential metal complexes. mdpi.comnih.gov

Development of Analytical Reagents Utilizing the Compound's Structure

The functional groups present in (3-(Piperidin-4-ylmethyl)phenyl)methanol could be exploited for the development of new analytical reagents. For example, the piperidine or alcohol moiety could be derivatized with a chromophore or fluorophore to create a reagent for spectrophotometric or fluorometric analysis. Alternatively, the compound's ability to interact with specific analytes could be the basis for a new analytical method.

There are no published reports on the development or use of (3-(Piperidin-4-ylmethyl)phenyl)methanol as an analytical reagent. The development of new analytical tools is an active area of research, but this particular compound has not been identified in the literature as a platform for such applications.

Contribution to Novel Sensor Technologies or Optoelectronic Materials

The development of novel sensors and optoelectronic materials often involves the design and synthesis of molecules with specific electronic and photophysical properties. The aromatic ring in (3-(Piperidin-4-ylmethyl)phenyl)methanol could be modified to tune its electronic properties, and the piperidine and alcohol groups could serve as sites for attaching other functional moieties or for facilitating interactions with target analytes in a sensor.

A review of the literature indicates that there is no research on the application of (3-(Piperidin-4-ylmethyl)phenyl)methanol in the development of novel sensor technologies or optoelectronic materials. While structurally related compounds may be explored in these areas, this specific molecule has not been the subject of such investigations.

Emerging Research Directions and Future Perspectives for 3 Piperidin 4 Ylmethyl Phenyl Methanol Research

Development of Novel Stereoselective Synthetic Pathways

The biological activity of chiral molecules is often confined to a single enantiomer. Consequently, the development of stereoselective synthetic routes to access enantiomerically pure compounds is a cornerstone of modern drug discovery. For (3-(Piperidin-4-ylmethyl)phenyl)methanol, which possesses a chiral center at the 4-position of the piperidine (B6355638) ring upon substitution, the focus is shifting towards methods that offer precise control over stereochemistry.

Current research in the broader field of piperidine synthesis highlights several promising strategies that could be adapted for the asymmetric synthesis of (3-(Piperidin-4-ylmethyl)phenyl)methanol derivatives. These include:

Chemo-enzymatic Dearomatization: This approach combines chemical synthesis with biocatalysis to achieve high enantio- and regio-selectivity. nih.gov A potential pathway could involve the enzymatic asymmetric dearomatization of a suitably functionalized pyridine (B92270) precursor to generate a chiral piperidine intermediate. nih.gov

Chiral Resolution: High-performance liquid chromatography (HPLC) using chiral stationary phases has proven effective for resolving racemic mixtures of piperidine derivatives. nih.gov This method could be applied to separate the enantiomers of (3-(Piperidin-4-ylmethyl)phenyl)methanol or its precursors. Additionally, classical resolution using chiral resolving agents like dibenzoyl-L-tartaric acid offers a scalable alternative. google.com

Asymmetric Catalysis: The use of chiral catalysts, such as rhodium-based complexes for asymmetric carbometalation of dihydropyridines, presents a powerful tool for establishing the desired stereocenter early in the synthetic sequence. nih.gov Another avenue is the kinetic resolution of racemic piperidines through enantioselective acylation, which has shown success for disubstituted piperidines. nih.govwhiterose.ac.uk

Desymmetrization Reactions: The catalytic asymmetric desymmetrization of prochiral or meso compounds is an elegant strategy for creating multiple stereocenters with high enantiomeric excess. rsc.org This could be envisioned for a symmetrically disubstituted precursor that cyclizes to form the piperidine ring of (3-(Piperidin-4-ylmethyl)phenyl)methanol.

Future efforts in this area will likely focus on developing catalytic, enantioselective methods that are not only efficient and scalable but also environmentally benign. The integration of biocatalysis and asymmetric organocatalysis is expected to play a pivotal role in achieving these goals.

| Stereoselective Synthesis Strategy | Description | Potential Application to (3-(Piperidin-4-ylmethyl)phenyl)methanol | Key Research Findings |

| Chemo-enzymatic Dearomatization | Combination of chemical synthesis and biocatalysis for asymmetric synthesis of chiral piperidines. nih.gov | Enzymatic resolution of a racemic precursor or asymmetric synthesis from a prochiral pyridine derivative. | Provides high enantio- and regio-selectivity under mild conditions. nih.gov |

| Chiral Resolution | Separation of enantiomers from a racemic mixture using techniques like chiral HPLC or resolving agents. nih.govgoogle.com | Direct separation of the enantiomers of (3-(Piperidin-4-ylmethyl)phenyl)methanol or a key intermediate. | Complementary results can be obtained with different chiral stationary phases. nih.gov |

| Asymmetric Catalysis | Use of chiral catalysts to induce stereoselectivity in a chemical transformation. nih.govnih.gov | Rh-catalyzed asymmetric addition to a dihydropyridine (B1217469) or kinetic resolution of a racemic intermediate. | Can provide high yields and excellent enantioselectivity with broad functional group tolerance. nih.gov |

| Desymmetrization | Enantioselective transformation of a prochiral or meso compound to generate a chiral product. rsc.org | Desymmetrizing intramolecular aza-Michael reaction of a suitable precursor to form the chiral piperidine ring. | Can generate multiple stereocenters in a single step with high enantiomeric excess. rsc.org |

Advanced Spectroscopic Studies for Dynamic Behavior

By recording NMR spectra at different temperatures, researchers can study the kinetics of conformational exchange. researchgate.net At low temperatures, the interconversion between conformers may be slow enough on the NMR timescale to allow for the observation of distinct signals for each conformer. As the temperature is raised, these signals broaden and eventually coalesce into a single, averaged signal. Analysis of the coalescence temperature and lineshape can provide valuable thermodynamic and kinetic data about the conformational dynamics, such as the energy barrier to ring inversion. researchgate.netoptica.org

For (3-(Piperidin-4-ylmethyl)phenyl)methanol, such studies could elucidate the preferred orientation (axial versus equatorial) of the 4-ylmethylphenyl)methanol substituent and how this is influenced by factors like solvent polarity and the protonation state of the piperidine nitrogen. nih.gov Two-dimensional NMR techniques, such as EXSY (Exchange Spectroscopy), can further aid in mapping the pathways of conformational exchange. researchgate.net A deeper understanding of the conformational landscape of this molecule will be crucial for the rational design of its derivatives with optimized properties.

| Spectroscopic Technique | Information Gained | Relevance to (3-(Piperidin-4-ylmethyl)phenyl)methanol |

| Variable-Temperature (VT) NMR | Thermodynamic and kinetic parameters of conformational exchange. oxinst.comoptica.org | Determination of the energy barrier for piperidine ring inversion and the relative populations of different conformers. |

| 2D Exchange Spectroscopy (EXSY) | Identification of exchanging sites and pathways of conformational interchange. researchgate.net | Elucidation of the specific conformational exchange pathways of the piperidine ring. |

| 13C and 15N NMR | Information on the electronic environment and structural changes upon protonation or substitution. optica.org | Probing changes in the electronic structure of the piperidine ring upon modification. |

Integration into Flow Chemistry Systems for Continuous Synthesis

Flow chemistry, the practice of performing chemical reactions in a continuous-flowing stream rather than in a batch-wise fashion, is revolutionizing chemical synthesis. sci-hub.seethernet.edu.et Its advantages include enhanced safety, improved heat and mass transfer, and the potential for automation and high-throughput synthesis. sci-hub.se The synthesis of heterocyclic compounds, including piperidines, is an area where flow chemistry is having a significant impact. mdpi.comdurham.ac.ukuc.pt

The integration of the synthesis of (3-(Piperidin-4-ylmethyl)phenyl)methanol and its derivatives into flow chemistry systems presents a significant opportunity for process optimization and scale-up. A multi-step synthesis could be telescoped into a single, continuous process, eliminating the need for isolation and purification of intermediates. acs.org This would not only reduce waste and processing time but also allow for the safe handling of potentially hazardous reagents and intermediates.

Future research in this area could involve the development of packed-bed reactors containing immobilized catalysts or reagents for the synthesis of (3-(Piperidin-4-ylmethyl)phenyl)methanol. This would facilitate catalyst recycling and product purification. The modular nature of flow chemistry systems also allows for the rapid optimization of reaction conditions and the facile creation of libraries of derivatives for structure-activity relationship (SAR) studies.

Theoretical Exploration of Novel Reactivity Patterns

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the reactivity of organic molecules. researchgate.netresearchgate.net For (3-(Piperidin-4-ylmethyl)phenyl)methanol, theoretical studies can provide deep insights into its electronic structure, conformational preferences, and potential reaction pathways.

DFT calculations can be used to model the transition states of various reactions, helping to elucidate reaction mechanisms and predict the stereochemical outcome of asymmetric syntheses. researchgate.net For instance, computational studies can rationalize the observed selectivity in kinetic resolutions and guide the design of more effective chiral catalysts. nih.gov

Furthermore, theoretical methods can be employed to explore novel reactivity patterns that have not yet been realized experimentally. By calculating properties such as frontier molecular orbital energies, electrostatic potential maps, and various reactivity descriptors, researchers can identify the most likely sites for electrophilic or nucleophilic attack and predict the feasibility of new chemical transformations. researchgate.net Such in silico screening can accelerate the discovery of new reactions and applications for the (3-(Piperidin-4-ylmethyl)phenyl)methanol scaffold.

| Theoretical Method | Application | Insight for (3-(Piperidin-4-ylmethyl)phenyl)methanol |

| Density Functional Theory (DFT) | Calculation of molecular geometry, electronic structure, and reaction energetics. researchgate.net | Prediction of the most stable conformers, understanding substituent effects on reactivity, and modeling reaction mechanisms. |

| Molecular Dynamics (MD) Simulations | Simulation of the dynamic behavior of the molecule over time in a solvent environment. nih.gov | Elucidation of conformational flexibility and interactions with solvent molecules. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of chemical bonding and intermolecular interactions. | Characterization of hydrogen bonding and other non-covalent interactions that influence the molecule's structure and properties. |

Design of Next-Generation Molecular Probes Based on the Core Structure

The (3-(Piperidin-4-ylmethyl)phenyl)methanol scaffold is a promising starting point for the design of next-generation molecular probes for chemical biology and medicinal chemistry. Its structural features allow for its incorporation into more complex molecular architectures with tailored functions.